3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNPYUHMKBSSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the regioselective deprotonation at the C-3 position of 2-bromo-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA), followed by trapping with electrophiles such as carbon dioxide . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Amination Reactions: It can react with amines to form aminopyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Amination Reactions: Amines in the presence of catalysts like copper iodide.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Aminopyridines: Formed through amination reactions.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of halogens enhances its reactivity, allowing for further functionalization. Notably, the trifluoromethyl group increases lipophilicity and can improve the pharmacokinetic properties of drug candidates. This compound has been investigated for its potential in developing anti-inflammatory, antiviral, and anticancer drugs .
Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral activity against specific viruses. For instance, modifications of this compound have been explored to enhance efficacy against viral replication mechanisms, showing promise in preclinical studies .
Agrochemical Applications
Development of Crop Protection Agents
In agrochemical research, this compound is utilized in the synthesis of herbicides and fungicides. Its unique chemical structure allows it to interact with biological targets in pests effectively. The trifluoromethyl group contributes to the compound's stability and effectiveness in agricultural formulations .
Case Study: Herbicide Formulation
A study demonstrated that formulations containing this pyridine derivative showed improved efficacy against resistant weed species. The compound's ability to inhibit specific enzyme pathways in plants makes it a valuable candidate for developing new herbicides .
Material Science Applications
Synthesis of Advanced Materials
The compound is also employed in material sciences for synthesizing advanced materials such as liquid crystals and polymers. The electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials in various applications.
Case Study: Liquid Crystal Displays
Research indicates that incorporating this compound into liquid crystal formulations can significantly improve their thermal stability and electro-optical properties, making them suitable for next-generation display technologies .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Isomers and Positional Analogs
The following table summarizes key analogs and their properties:
Electronic Effects
- Halogen Substitution : Bromine at position 3 (target compound) vs. position 2 (2-Bromo-4-(trifluoromethyl)pyridine) alters electron density. The para-CF₃ group in the target compound enhances electrophilicity at position 3, facilitating nucleophilic aromatic substitution (SNAr) .
- Fluorine vs. Chlorine : The fluorine atom at position 2 (target compound) provides stronger electron-withdrawing effects than chlorine (as in 3-Bromo-2-chloro-4-CF₃-pyridine), increasing stability but reducing reactivity in SNAr .
Steric and Solubility Profiles
- Methoxy Substitution : The methoxy group in 3-Bromo-2-methoxy-4-CF₃-pyridine improves solubility in polar solvents (e.g., DMSO) compared to the fluorine-substituted analog, making it preferable for solution-phase reactions .
Regioselectivity in Cross-Coupling
- Trifluoromethyl Position : In 3-Bromo-2-fluoro-6-CF₃-pyridine, the CF₃ group at position 6 directs coupling reactions to position 4, whereas the target compound’s CF₃ at position 4 directs reactivity to position 3 .
Biological Activity
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic implications.
- Molecular Formula : C₆H₂BrF₄N
- Molar Mass : Approximately 243.98 g/mol
- Physical State : Liquid
- Density : 1.774 g/cm³
- Boiling Point : 169.3 °C
This compound exhibits its biological activity primarily through enzyme inhibition and modulation of cellular signaling pathways. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. By binding to the active sites of these enzymes, the compound can inhibit their catalytic activity, thereby affecting metabolic processes and influencing gene expression related to oxidative stress and apoptosis pathways .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
-
Enzyme Interaction Studies :
Research indicates that this compound effectively inhibits cytochrome P450 enzymes, which play a pivotal role in the metabolism of drugs and other compounds. The inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts . -
Cellular Effects :
Studies have demonstrated that this compound modulates various cellular processes, including the induction of apoptosis in cancer cell lines. It influences gene expression patterns related to stress responses, potentially providing a mechanism for its anticancer effects . -
Antimicrobial Activity :
The compound has shown promising antimicrobial properties, particularly against strains of Staphylococcus aureus. The minimum inhibitory concentrations (MIC) observed suggest that it could be developed further as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its structural features. The trifluoromethyl group enhances its bioavailability and metabolic stability, making it a suitable candidate for drug development. Its interaction with biological membranes is facilitated by its lipophilic nature, which may enhance absorption and distribution in biological systems .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, halogen-directed functionalization (e.g., bromine introduction via electrophilic substitution) followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). Purity optimization involves recrystallization (solvent selection based on polarity, e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution). Evidence from analogous compounds (e.g., 2-Bromo-4-(trifluoromethyl)pyridine) shows boiling points (84–85°C) and densities (1.827 g/cm³) critical for solvent selection . Multi-step protocols, as seen in PubChem data for related amides, emphasize intermediate purification to ≥95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR). For example, trifluoromethyl groups show distinct ¹³C signals near 120–125 ppm (quartet, ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW = 243.98 g/mol) and isotopic patterns (Br, F).
- IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-Br (500–600 cm⁻¹) validate functional groups.
Structural analogs in (e.g., DU451: 2-Bromo-4-(trifluoromethyl)pyridine, MW 225.99) demonstrate similar characterization workflows .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (UN 2810/2811 classification for toxic solids) .
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr, HF).
- Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis. highlights flammability (flash point 73°C) and reactivity with bases .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during nucleophilic substitution reactions?
- Methodological Answer : Regioselectivity is influenced by electronic (e.g., trifluoromethyl as an electron-withdrawing group) and steric effects. Strategies include:
- Directing Groups : Use meta-directing substituents (e.g., -CF₃) to bias substitution at the 4-position.
- Catalytic Systems : Palladium/Nickel catalysts (e.g., Ni(dppp)Cl₂) enhance cross-coupling at bromine sites, as shown in for bipyridine syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions. ’s study on chloro-trifluoromethyl pyridines provides a model for systematic optimization .
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2-fluoro and 3-bromo groups create steric hindrance, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings.
- Electronic Effects : The -CF₃ group deactivates the pyridine ring, slowing oxidative addition; thus, electron-deficient catalysts (e.g., Pd(OAc)₂ with SPhos) are preferred. notes nickel catalysts’ efficacy in similar bromopyridine couplings .
Q. How to resolve contradictory data in reaction yields under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity systematically. For example, ’s regioexhaustive functionalization study used temperature gradients (25–80°C) to identify optimal conditions .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress (e.g., via HPLC) to distinguish intermediates. High temperatures may favor thermodynamically stable but less reactive products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
